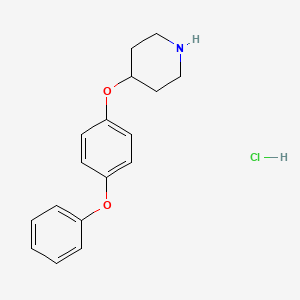

4-(4-Phenoxyphenoxy)piperidine hydrochloride

Description

BenchChem offers high-quality 4-(4-Phenoxyphenoxy)piperidine hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-(4-Phenoxyphenoxy)piperidine hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

4-(4-phenoxyphenoxy)piperidine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H19NO2.ClH/c1-2-4-14(5-3-1)19-15-6-8-16(9-7-15)20-17-10-12-18-13-11-17;/h1-9,17-18H,10-13H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IPSQHNIBTACYHM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCC1OC2=CC=C(C=C2)OC3=CC=CC=C3.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H20ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

305.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

"4-(4-Phenoxyphenoxy)piperidine hydrochloride chemical properties"

Introduction: The Piperidine Scaffold in Modern Drug Discovery

The piperidine ring is a cornerstone of medicinal chemistry, representing one of the most prevalent nitrogen-containing heterocyclic scaffolds in pharmaceuticals.[1] Its conformational flexibility and ability to engage in key hydrogen bonding interactions make it an ideal framework for designing ligands that target a vast array of biological systems, particularly within the central nervous system (CNS).[1] This guide focuses on a specific, nuanced derivative: 4-(4-Phenoxyphenoxy)piperidine hydrochloride. This compound combines the established piperidine core with a diaryl ether (phenoxyphenoxy) moiety, a functional group known to influence properties like lipophilicity and metabolic stability, and to participate in aromatic interactions with biological targets.[2]

As a hydrochloride salt, the molecule's aqueous solubility is enhanced, making it more amenable to formulation and biological testing compared to its freebase form.[3][4] This technical whitepaper serves as a comprehensive resource for researchers, providing foundational chemical data, validated analytical methodologies, and field-proven insights into the synthesis and potential applications of this compound as a valuable building block in pharmaceutical and chemical research.

Chemical Identity and Physicochemical Profile

Precise identification is critical for regulatory compliance and experimental reproducibility. While 4-(4-Phenoxyphenoxy)piperidine hydrochloride is a specific derivative, its exact CAS number is not prominently listed in major chemical databases, suggesting it may be a novel or less-common research chemical. The data presented below are based on its core structure and analysis of closely related, well-characterized analogs.

Table 1: Chemical Identifiers

| Identifier | Value |

|---|---|

| IUPAC Name | 4-(4-phenoxyphenoxy)piperidine hydrochloride |

| Synonyms | 4-(4-phenoxyphenoxy)piperidinium chloride |

| Molecular Formula | C₁₇H₁₉NO₂ · HCl |

| Molecular Weight | 305.80 g/mol |

| Canonical SMILES | C1=CC=C(C=C1)OC2=CC=C(C=C2)OC3CCNCC3.Cl |

| InChI Key | (Based on free base) BPEYHDGQKSHVEC-UHFFFAOYSA-N |

Table 2: Physicochemical Properties (Predicted and Inferred from Analogs)

| Property | Value | Rationale & Supporting Data |

|---|---|---|

| Appearance | White to off-white crystalline solid | Common appearance for similar hydrochloride salts like 4-(4-Chlorophenoxy)piperidine hydrochloride.[5] |

| Melting Point | ~190-200 °C (with decomposition) | Inferred from analogs such as 4-(4-Chlorophenoxy)piperidine HCl (194-196 °C).[6] The additional phenyl ring may slightly alter crystal lattice energy. |

| Solubility | Soluble in water, methanol, ethanol | The hydrochloride salt form significantly enhances aqueous solubility, a common strategy in drug development.[4][7] Slightly soluble in nonpolar organic solvents. |

| Stability | Stable under standard conditions. Hygroscopic. | Store in a cool, dry, well-ventilated area in a tightly sealed container to protect from moisture and light.[8][9] |

Synthesis and Chemical Reactivity

Proposed Synthetic Pathway: Nucleophilic Aromatic Substitution

A robust and common method for synthesizing aryl-ether piperidine derivatives involves a nucleophilic substitution reaction. The Williamson ether synthesis provides a logical and efficient route. The causality behind this choice rests on the well-established reactivity of phenols and alkyl halides in the presence of a non-nucleophilic base.

Core Reaction: The synthesis proceeds by the deprotonation of 4-phenoxyphenol to form a potent phenoxide nucleophile, which then displaces a suitable leaving group on the piperidine ring.

Step-by-Step Rationale:

-

Reactant Selection: 4-Phenoxyphenol is the source of the diaryl ether moiety. 1-Cbz-4-hydroxypiperidine is chosen as the piperidine synthon; the Cbz (carboxybenzyl) group serves as a protecting group for the piperidine nitrogen, preventing it from acting as a competing nucleophile. A sulfonyl chloride, such as tosyl chloride (TsCl), is used to convert the hydroxyl group of the piperidine into an excellent leaving group (tosylate).

-

Activation: In a polar aprotic solvent like DMF, a base such as potassium carbonate (K₂CO₃) deprotonates the hydroxyl group of 4-phenoxyphenol, creating the phenoxide anion. This step is crucial as it dramatically increases the nucleophilicity of the oxygen atom.

-

Displacement: The activated phenoxide attacks the 4-position of the tosylated piperidine, displacing the tosylate group via an Sₙ2 reaction to form the protected ether linkage.

-

Deprotection: The Cbz protecting group is removed via catalytic hydrogenation (e.g., using H₂ gas and a Palladium on carbon catalyst), which cleaves the benzyl group to yield the free secondary amine.

-

Salt Formation: The final product is isolated as the hydrochloride salt by treating the free base with a solution of hydrochloric acid in a suitable solvent like ether or isopropanol, facilitating crystallization and improving handling properties.

Analytical Methodologies

To ensure purity and quantify the compound in research settings, a robust analytical method is essential. Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection is a standard, reliable technique for this purpose. [3]

Protocol: Purity Analysis by RP-HPLC

Objective: To determine the purity of a 4-(4-Phenoxyphenoxy)piperidine hydrochloride sample.

Materials and Reagents:

-

4-(4-Phenoxyphenoxy)piperidine hydrochloride sample

-

Acetonitrile (HPLC Grade)

-

Deionized Water (18.2 MΩ·cm)

-

Trifluoroacetic Acid (TFA, HPLC Grade)

-

Methanol (HPLC Grade)

Instrumentation:

-

HPLC system with a binary pump, autosampler, and UV-Vis detector.

-

C18 analytical column (e.g., 4.6 x 150 mm, 5 µm particle size).

Chromatographic Conditions:

| Parameter | Setting | Rationale |

|---|---|---|

| Mobile Phase A | 0.1% TFA in Water | TFA acts as an ion-pairing agent to improve peak shape for the basic amine. |

| Mobile Phase B | 0.1% TFA in Acetonitrile | Acetonitrile is the organic modifier for eluting the nonpolar analyte. |

| Gradient | 20% B to 95% B over 15 min | A gradient is used to ensure elution of the main compound and any potential impurities with different polarities. |

| Flow Rate | 1.0 mL/min | Standard flow rate for a 4.6 mm ID column. |

| Column Temp. | 30 °C | Controlled temperature ensures reproducible retention times. |

| Detection | UV at 254 nm | The aromatic rings provide strong chromophores for UV detection. |

| Injection Vol. | 10 µL | |

Procedure:

-

Sample Preparation: Accurately weigh ~5 mg of the compound and dissolve it in 10 mL of a 50:50 mixture of Mobile Phase A and B to create a stock solution of 0.5 mg/mL.

-

System Equilibration: Equilibrate the HPLC system with the initial mobile phase conditions (20% B) for at least 15 minutes or until a stable baseline is achieved.

-

Injection: Inject 10 µL of the prepared sample onto the column.

-

Data Acquisition: Run the gradient method and record the chromatogram for 20 minutes.

-

Data Analysis: Integrate the peaks in the resulting chromatogram. Calculate the purity by dividing the peak area of the main compound by the total area of all peaks and multiplying by 100.

Other Recommended Techniques:

-

LC-MS/MS: For quantification in complex biological matrices like plasma, LC-MS/MS provides superior sensitivity and selectivity. [3]* NMR Spectroscopy: ¹H and ¹³C NMR are indispensable for unequivocal structural confirmation of the synthesized compound.

-

Mass Spectrometry (MS): Provides accurate molecular weight determination and fragmentation patterns that aid in structural elucidation. [10]

Safety and Handling

As a research chemical, 4-(4-Phenoxyphenoxy)piperidine hydrochloride should be handled with appropriate care. Based on GHS data for structurally similar piperidine derivatives, the following hazards should be assumed:

-

H315: Causes skin irritation. [6][11]* H319: Causes serious eye irritation. [6][11]* H335: May cause respiratory irritation. [6][11] Recommended Precautions:

-

Personal Protective Equipment (PPE): Wear protective gloves, safety glasses with side shields, and a lab coat. [6]* Handling: Use only in a well-ventilated area, preferably within a chemical fume hood. Avoid generating dust. [6]* Storage: Store in a tightly closed container in a cool, dry place away from incompatible materials. [8]

Conclusion

4-(4-Phenoxyphenoxy)piperidine hydrochloride emerges as a compound of significant interest for chemical and pharmaceutical research. Its composite structure, featuring the privileged piperidine scaffold and a diaryl ether moiety, positions it as a versatile intermediate for the synthesis of novel therapeutic agents, particularly in the realm of neuroscience. While direct experimental data remains sparse, a robust profile can be constructed through logical extrapolation from well-documented analogs. The synthetic and analytical protocols detailed in this guide provide a solid foundation for researchers to confidently incorporate this molecule into their discovery and development workflows, paving the way for new investigations into its unique chemical and biological properties.

References

-

LookChem, "4-(4-Chloro-phenoxy)-piperidine hydrochloride CAS NO.63843-53-8", LookChem, [Link]

-

Wikipedia, "Phenylpiperidines", Wikipedia, [Link]

-

PubMed, "Synthesis and pharmacological studies of 4,4-disubstituted piperidines: a new class of compounds with potent analgesic properties", PubMed, [Link]

-

Inxight Drugs, "4-PHENOXYPIPERIDINE HYDROCHLORIDE", Inxight Drugs, [Link]

-

ResearchGate, "Synthesis of 4‐{4‐[4‐(trifluoromethoxy)phenoxy]piperidin‐1‐yl}benzoic acid (5)", ResearchGate, [Link]

-

SYNTHETIKA, "4-piperidone hydrochloride, 4-piperidone hydrochloride 100g", SYNTHETIKA, [Link]

-

MDPI, "Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications", MDPI, [Link]

-

Acta Poloniae Pharmaceutica, "HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL", Acta Poloniae Pharmaceutica, [Link]

-

Wikipedia, "4-Phenylpiperidine", Wikipedia, [Link]

-

PubChem, "4-Phenoxypiperidine | C11H15NO | CID 18878", PubChem, [Link]

-

PubMed, "Mass spectrometry for characterization of homologous piperidine alkaloids and their activity as acetylcholinesterase inhibitors", PubMed, [Link]

Sources

- 1. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications [mdpi.com]

- 2. Buy 4-(4-(Trifluoromethoxy)phenoxy)piperidine hydrochloride | 1501963-64-9 [smolecule.com]

- 3. 4-(4-Benzylphenoxy)piperidine hydrochloride | 1185303-07-4 | Benchchem [benchchem.com]

- 4. chemimpex.com [chemimpex.com]

- 5. chemimpex.com [chemimpex.com]

- 6. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 7. CAS 41979-39-9: 4-Piperidone hydrochloride | CymitQuimica [cymitquimica.com]

- 8. 4-piperidone hydrochloride, 4-piperidone hydrochloride 100g - SYNTHETIKA [synthetikaeu.com]

- 9. 4,4-Piperidinediol hydrochloride: properties, applications and safety_Chemicalbook [chemicalbook.com]

- 10. Mass spectrometry for characterization of homologous piperidine alkaloids and their activity as acetylcholinesterase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. 4-Phenoxypiperidine | C11H15NO | CID 18878 - PubChem [pubchem.ncbi.nlm.nih.gov]

The Phenoxyphenoxy-Piperidine Scaffold: A Technical Guide to Biological Activity & Synthesis

The following technical guide details the biological activity, mechanism of action, and synthetic pathways of 4-(4-Phenoxyphenoxy)piperidine derivatives .

Executive Summary

The 4-(4-Phenoxyphenoxy)piperidine motif represents a "privileged scaffold" in medicinal chemistry and agrochemistry. Its structural versatility arises from the biphenyl-ether-like lipophilicity combined with the ionizable nitrogen of the piperidine ring. This specific connectivity allows the molecule to span large hydrophobic binding pockets (such as the active site gorge of Acetylcholinesterase) or mimic lipophilic hormones (such as Juvenile Hormone in insects).

This guide analyzes its two primary domains of activity: Neuropharmacology (specifically AChE inhibition and Dopamine D4 antagonism) and Agrochemistry (Juvenile Hormone mimicry and Herbicidal activity).

Part 1: Neuropharmacological Applications

Dual Acetylcholinesterase (AChE) Inhibition

The most significant pharmaceutical application of N-substituted 4-(4-phenoxyphenoxy)piperidine derivatives is in the treatment of Alzheimer’s Disease (AD). These compounds function as Dual Binding Site Inhibitors (DBSIs) .

-

The Challenge: Standard AChE inhibitors (like Donepezil) primarily target the Catalytic Active Site (CAS). However, the Peripheral Anionic Site (PAS) at the gorge entrance is responsible for AChE-induced Amyloid-beta (Aβ) aggregation.

-

The Solution: The 4-(4-phenoxyphenoxy)piperidine scaffold is designed to span the entire enzymatic gorge.

-

The Piperidine Nitrogen: Protonated at physiological pH, it binds to the CAS (specifically Trp86 and Phe295) via cation-π interactions.

-

The Phenoxyphenoxy Tail: This lipophilic moiety extends up the gorge to interact with the PAS (specifically Trp286), blocking the entry of substrate and preventing Aβ aggregation.

-

Mechanism of Action Visualization

Figure 1: Dual binding mechanism where the scaffold spans the AChE gorge, engaging both catalytic and peripheral sites.

Quantitative Activity Profile

Recent studies on N-benzyl substituted derivatives have yielded potent inhibition constants.[1]

| Compound Variant | Target Enzyme | IC50 (µM) | Selectivity (AChE/BuChE) | Mechanism |

| N-Benzyl-4-(4-phenoxyphenoxy)piperidine | EeAChE | 0.035 | >100 | Mixed (Competitive/Non-comp) |

| N-(2-Chloroethyl) analog | hAChE | 0.50 | 56 | Dual Site Binding |

| Donepezil (Reference) | hAChE | 0.022 | >1000 | Mixed |

Dopamine D4 Receptor Antagonism

Derivatives containing the 4-(phenoxymethyl)piperidine or 4-(4-phenoxyphenoxy)piperidine core have emerged as selective antagonists for the Dopamine D4 receptor.

-

Therapeutic Utility: D4 receptors are highly expressed in the prefrontal cortex and basal ganglia. Selective antagonism is investigated for treating L-DOPA-induced dyskinesia (in Parkinson's) without causing the extrapyramidal side effects associated with D2 antagonism.

-

Key Structural Feature: The ether linkage at the 4-position provides the necessary flexibility for the aromatic tail to occupy the D4 receptor's orthosteric pocket, distinct from the D2 pocket.

Part 2: Agrochemical Applications

Juvenile Hormone (JH) Mimicry

The 4-phenoxyphenoxy moiety is the pharmacophore responsible for the activity of Fenoxycarb , a commercial insect growth regulator (IGR). Piperidine derivatives of this scaffold act as "Next-Generation" JH mimics.

-

Mechanism: These compounds bind to the Juvenile Hormone Receptor (Methoprene-tolerant protein, Met), preventing the insect from molting into an adult. This results in supernumerary larvae that eventually die.[2]

-

Target Pests: Highly effective against Lepidoptera (e.g., Corcyra cephalonica, Rice Moth) and certain dipterans.

Herbicidal Activity (ACCase Inhibition)

The scaffold is structurally homologous to the "Fops" (aryloxyphenoxypropionate herbicides).

-

Target: Acetyl-CoA Carboxylase (ACCase) in grasses.

-

Activity: Inhibition of fatty acid synthesis, leading to necrosis in meristematic tissues.

-

Differentiation: While commercial "Fops" use a propionate ester, piperidine amides/esters of the phenoxyphenoxy scaffold show improved stability and soil mobility.

Part 3: Chemical Synthesis[1][3][4][5][6][7]

The synthesis of 4-(4-phenoxyphenoxy)piperidine derivatives typically follows a convergent route, coupling the piperidine core with the aromatic tail.

Core Synthesis Protocol (Nucleophilic Aromatic Substitution)

This protocol describes the synthesis of the core scaffold 4-(4-phenoxyphenoxy)-N-Boc-piperidine , which can be deprotected and further functionalized.

Reagents:

-

4-Hydroxypiperidine-1-carboxylic acid tert-butyl ester (1.0 eq)

-

1-Fluoro-4-phenozybenzene (1.1 eq)

-

Potassium tert-butoxide (KOtBu) or Sodium Hydride (NaH) (1.2 eq)

-

Solvent: DMF or DMSO (Anhydrous)

Step-by-Step Methodology:

-

Activation: In a flame-dried round-bottom flask under Argon, dissolve N-Boc-4-hydroxypiperidine (10 mmol) in anhydrous DMF (20 mL).

-

Deprotonation: Cool to 0°C. Add NaH (60% dispersion in oil, 12 mmol) portion-wise. Stir for 30 minutes until gas evolution ceases. Caution: Hydrogen gas evolution.

-

Coupling (SNAr): Add 1-Fluoro-4-phenoxybenzene (11 mmol) dropwise.

-

Reaction: Heat the mixture to 80°C for 6-12 hours. Monitor reaction progress via TLC (Hexane:EtOAc 4:1).

-

Work-up: Quench with ice-cold water (100 mL). Extract with Ethyl Acetate (3 x 50 mL). Wash organic layer with brine, dry over MgSO4, and concentrate in vacuo.

-

Purification: Purify via flash column chromatography (Silica gel, 0-20% EtOAc in Hexane).

-

Deprotection (Optional): Treat with TFA/DCM (1:4) at room temperature for 1 hour to yield the free amine 4-(4-phenoxyphenoxy)piperidine .

Synthesis Workflow Diagram

Figure 2: Convergent synthetic route via Nucleophilic Aromatic Substitution (SNAr).

Part 4: Experimental Validation Protocols

Ellman’s Assay for AChE Inhibition

To validate biological activity, the following self-validating protocol is recommended.

Principle: AChE hydrolyzes Acetylthiocholine (ATCh) to thiocholine. Thiocholine reacts with DTNB (Ellman's Reagent) to form a yellow anion (TNB), measurable at 412 nm.

Protocol:

-

Buffer Prep: 0.1 M Phosphate buffer (pH 8.0).

-

Enzyme Solution: Dissolve Electric eel AChE (Sigma-Aldrich) in buffer to 0.03 U/mL.

-

Inhibitor Prep: Dissolve test compound in DMSO. Prepare serial dilutions (0.01 µM to 100 µM).

-

Assay Setup (96-well plate):

-

140 µL Buffer

-

20 µL Enzyme solution

-

20 µL Inhibitor (or DMSO control)

-

Incubate 15 mins at 25°C.

-

-

Substrate Addition: Add 10 µL DTNB (10 mM) + 10 µL ATCh (15 mM).

-

Measurement: Monitor Absorbance (412 nm) every 30 seconds for 5 minutes.

-

Calculation: Calculate % Inhibition =

.

Leaf Disc Bioassay (Herbicidal Activity)

Protocol:

-

Plant Material: Excise 5mm leaf discs from Digitaria sanguinalis (Crabgrass).

-

Treatment: Place discs in petri dishes containing MS medium + Test Compound (10, 50, 100 ppm).

-

Incubation: Incubate at 25°C under 16h light/8h dark cycle for 72 hours.

-

Measurement: Measure Chlorophyll content via acetone extraction and absorbance at 663 nm. Loss of chlorophyll indicates ACCase inhibition/necrosis.

References

-

Bajda, M., et al. (2013). "Structure-based design and synthesis of novel dual binding site acetylcholinesterase inhibitors." Bioorganic & Medicinal Chemistry, 21(1), 350-357. Link

-

Saeedi, S., et al. (2019). "Synthesis and biological characterization of 4,4-difluoro-3-(phenoxymethyl)piperidine scaffold as dopamine 4 receptor (D4R) antagonist." ChemRxiv. Link

-

Tiwari, S.K. (2020).[2][3] "Potential of Fenoxycarb (a Juvenile Hormone Analogue) on the Growth Duration and Longevity of Adults of Rice Moth."[2][3] International Journal of Zoological Investigations, 6(1), 187-195.[3] Link

-

Bagheri, M., et al. (2019). "Phenoxyethyl Piperidine/Morpholine Derivatives as PAS and CAS Inhibitors of Cholinesterases: Insights for Future Drug Design." Scientific Reports, 9, 20136. Link

-

Yang, Z.H., et al. (2018). "Synthesis and Herbicidal Activity of 2-(4-Aryloxyphenoxy)Propionamides." Journal of Chemical and Pharmaceutical Research, 10(4), 104-106. Link

Sources

Methodological & Application

"NMR spectroscopy of 4-(4-Phenoxyphenoxy)piperidine hydrochloride"

Executive Summary

This Application Note provides a comprehensive protocol for the structural validation of 4-(4-Phenoxyphenoxy)piperidine hydrochloride (CAS: Generic Scaffold Reference), a critical pharmacophore often utilized in the synthesis of antihistamines, antipsychotics, and ion channel modulators.

Characterizing hydrochloride salts of secondary amines presents specific challenges, notably signal broadening of exchangeable protons and solubility-dependent chemical shift perturbations. This guide outlines a robust workflow using DMSO-d₆ to stabilize the ammonium species, ensuring precise assignment of the aliphatic piperidine ring and the aromatic bis-ether system.

Chemical Structure & Numbering Strategy

To ensure consistent assignment, we utilize the following numbering scheme. The molecule consists of a piperidine ring (Ring A) linked via an ether bond to a central phenylene ring (Ring B), which is further linked to a terminal phenyl ring (Ring C).

Figure 1: Connectivity map of 4-(4-Phenoxyphenoxy)piperidine HCl showing the bis-ether linkage.

Experimental Protocol

Sample Preparation

The choice of solvent is critical. While CDCl₃ is common for free bases, the hydrochloride salt typically requires a polar aprotic solvent to dissolve the ionic lattice and prevent aggregation.

-

Solvent: DMSO-d₆ (99.9% D) + 0.03% TMS (Tetramethylsilane).

-

Concentration: 10–15 mg of sample in 0.6 mL solvent.

-

Tube: 5 mm High-Precision NMR tube (Wilmad 528-PP or equivalent).

-

Temperature: 298 K (25°C). Note: If NH signals are too broad, lower temperature to 280 K to slow exchange.

Acquisition Parameters (600 MHz equiv.)

| Parameter | ¹H NMR | ¹³C {¹H} NMR | COSY | HSQC |

| Pulse Sequence | zg30 | zgpg30 | cosygpppqf | hsqcedetgp |

| Scans (NS) | 16 | 1024 | 8 | 8 |

| Relaxation Delay (D1) | 1.0 s | 2.0 s | 1.5 s | 1.5 s |

| Acquisition Time (AQ) | 3.0 s | 1.0 s | 0.2 s | 0.2 s |

| Spectral Width (SW) | 12 ppm | 240 ppm | 10 ppm | 160 ppm (F1) |

Results & Discussion: Spectral Assignment

¹H NMR Analysis (DMSO-d₆)

The spectrum is dominated by the deshielding effect of the ammonium cation on the piperidine ring and the distinct aromatic regions.

| Chemical Shift (δ ppm) | Multiplicity | Integral | Assignment | Mechanistic Insight |

| 8.80 - 9.10 | Broad Singlet | 2H | NH₂⁺ | Ammonium protons. Broad due to quadrupole relaxation of ¹⁴N and chemical exchange. |

| 7.35 | Triplet (m) | 2H | H3'', H5'' | Terminal phenyl meta-protons. |

| 7.08 | Triplet (t) | 1H | H4'' | Terminal phenyl para-proton. |

| 6.95 - 7.02 | Multiplet | 6H | H2'', H6'', H2', H3', H5', H6' | Overlapping aromatic protons ortho to ether oxygens. The central ring (B) often appears as a singlet-like AA'BB' system. |

| 4.55 | Multiplet (tt) | 1H | H4 | Methine proton at the ether linkage. Deshielded by Oxygen. |

| 3.05 - 3.20 | Broad Multiplet | 2H | H2, H6 (eq) | Protons adjacent to N+. Deshielded by cationic charge. |

| 2.90 - 3.05 | Broad Multiplet | 2H | H2, H6 (ax) | Axial protons adjacent to N+. |

| 2.05 - 2.15 | Multiplet | 2H | H3, H5 (eq) | Beta-protons to Nitrogen. |

| 1.80 - 1.95 | Multiplet | 2H | H3, H5 (ax) | Beta-protons to Nitrogen. |

Critical Observation: The central phenylene ring (Ring B) is substituted by oxygen at both 1 and 4 positions. This creates an electron-rich environment, shielding these protons relative to benzene (7.26 ppm) and causing them to overlap with the ortho-protons of the terminal phenyl ring.

¹³C NMR Analysis

| Chemical Shift (δ ppm) | Assignment | Type | Notes |

| 157.5 | C1'' | Q | Terminal ipso-carbon (O-linked). |

| 153.0 | C1' | Q | Central ipso-carbon (O-linked to Piperidine). |

| 150.5 | C4' | Q | Central ipso-carbon (O-linked to Phenyl). |

| 129.8 | C3'', C5'' | CH | Terminal meta-carbons. |

| 122.8 | C4'' | CH | Terminal para-carbon. |

| 120.5 | C2', C6' | CH | Central aromatic carbons. |

| 118.0 | C2'', C6'' | CH | Terminal ortho-carbons. |

| 116.5 | C3', C5' | CH | Central aromatic carbons. |

| 68.5 | C4 | CH | Piperidine methine (Ether linkage). |

| 41.2 | C2, C6 | CH₂ | Piperidine alpha-carbons (Next to N+). |

| 27.8 | C3, C5 | CH₂ | Piperidine beta-carbons. |

Structural Elucidation Workflow

To validate the structure, specifically the connectivity of the ether linkages, the following logic flow is applied using 2D NMR correlations.

Figure 2: Step-by-step structural elucidation logic.

Technical Challenges & Troubleshooting

The "Salt Effect"

In the hydrochloride salt, the nitrogen is protonated (

-

Deshielding: The

-protons (H2, H6) shift downfield to ~3.0 ppm compared to ~2.6 ppm in the free base. -

Broadening: The NH protons may appear as a very broad hump or be invisible if the DMSO is "wet" (contains

), leading to rapid proton exchange.-

Remediation: Use an unopened ampoule of DMSO-d₆ or add activated molecular sieves.

-

Aromatic Overlap

The "4-phenoxyphenoxy" moiety contains two oxygenated aromatic rings. The protons ortho to the oxygens often overlap in the 6.9–7.1 ppm region.

-

Protocol: Use HSQC to resolve these. The carbons will likely have distinct shifts even if protons overlap.

References

- Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. 7th Edition. Wiley.

-

Fulmer, G. R., et al. (2010). "NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist." Organometallics, 29(9), 2176–2179. Link

-

ChemicalBook. (2023). 4-Phenoxypiperidine Spectrum Data. (Used for fragment shift verification). Link

-

Reich, H. J. (2023). Structure Determination Using NMR. University of Wisconsin-Madison. (Reference for calculating substituent effects on benzene rings). Link

-

PubChem. (2023). Compound Summary: 4-Phenoxypiperidine.[1][2] National Library of Medicine. Link

Sources

Application Note: 4-(4-Phenoxyphenoxy)piperidine Hydrochloride in Drug Discovery

[1][2][3]

Executive Summary

4-(4-Phenoxyphenoxy)piperidine hydrochloride is a high-value "privileged scaffold" in medicinal chemistry, widely utilized to synthesize ligands for G-Protein Coupled Receptors (GPCRs), ion channels, and specific metabolic enzymes.[1][2] Structurally, it combines a basic piperidine headgroup—capable of forming critical salt bridges with receptor aspartate residues—with a lipophilic 4-phenoxyphenoxy tail.[1][2] This "biaryl ether" moiety allows for deep penetration into hydrophobic pockets (e.g., the orthosteric site of Dopamine D4 or the pore of Voltage-Gated Sodium Channels).[1][2]

This guide provides a technical roadmap for incorporating this building block into drug discovery workflows, focusing on library synthesis, pharmacophore mapping, and validated coupling protocols.

Technical Profile & Properties

Before initiating synthesis, researchers must characterize the material to ensure protocol compatibility.[1][2]

| Property | Specification | Relevance to Protocol |

| IUPAC Name | 4-(4-phenoxyphenoxy)piperidine hydrochloride | Unambiguous identification.[1][2] |

| CAS Number | 942194-86-7 | Primary tracking identifier.[3][1][2] |

| Molecular Formula | C₁₇H₁₉NO₂[1][2] · HCl | Calculation of stoichiometry (MW ~305.8 g/mol ).[1][2] |

| Physical State | Off-white to pale beige solid | Visual purity check.[1][2] |

| Solubility | DMSO (>50 mM), Methanol, Water (Moderate) | Compatible with standard reverse-phase purification.[1][2] |

| pKa (Calc) | ~9.8 (Piperidine NH) | Requires base (e.g., DIPEA) for neutralization in coupling.[2] |

| Hygroscopicity | Moderate | Store in desiccator; weigh quickly to avoid mass error.[1][2] |

Strategic Applications in Drug Design

GPCR Ligand Synthesis (Dopamine & Histamine)

The 4-(4-phenoxyphenoxy)piperidine motif is a bioisostere of the classic diphenylmethyl piperidine found in older antihistamines but offers distinct geometric properties.[1][2]

-

Mechanism: The piperidine nitrogen, when protonated at physiological pH, mimics the endogenous neurotransmitter's amine, anchoring to the conserved Aspartate (e.g., Asp3.[1][2]32) in aminergic GPCRs.[1][2]

-

Hydrophobic Interaction: The terminal phenoxy group engages in

- -

Target Classes: Dopamine D4 antagonists, Histamine H3 inverse agonists, and Sigma-1 receptor ligands.[1][2]

Voltage-Gated Ion Channel Blockers (Nav1.7 / Nav1.8)

-

Pharmacophore: This scaffold fits the "Lipophilic Tail + Basic Head" model required for state-dependent sodium channel blockade.[1][2]

-

Utility: The biaryl ether provides the necessary bulk to occlude the pore or interact with the voltage-sensing domain in the inactivated state, while the piperidine ensures solubility and drug-likeness.[1][2]

Experimental Protocols

Protocol A: General Amide Coupling (Library Synthesis)

Objective: To couple 4-(4-phenoxyphenoxy)piperidine to a carboxylic acid-containing core (R-COOH) to generate an amide library.[1][2]

Reagents:

-

Scaffold: 4-(4-Phenoxyphenoxy)piperidine HCl (1.0 equiv)

-

Coupling Agent: HATU (1.2 equiv) or T3P (50% in EtOAc, 1.5 equiv)[1][2]

-

Base: DIPEA (N,N-Diisopropylethylamine) (3.0 – 4.0 equiv)[2]

Step-by-Step Methodology:

-

Activation: In a dry vial, dissolve the Carboxylic Acid (R-COOH) in anhydrous DMF (0.1 M concentration). Add DIPEA (2.0 equiv) and HATU (1.2 equiv).[1] Stir at Room Temperature (RT) for 15 minutes to form the activated ester.

-

Scaffold Addition: Add 4-(4-Phenoxyphenoxy)piperidine HCl (1.0 equiv) directly to the reaction mixture.

-

Neutralization: Immediately add the remaining DIPEA (1.0 – 2.0 equiv).

-

Reaction: Stir at RT for 2–16 hours. Monitor by LC-MS (Look for M+H of product).

-

Workup:

-

Purification: Flash chromatography (DCM:MeOH gradient) or Prep-HPLC.

Protocol B: Reductive Amination (Linker Optimization)

Objective: To attach the scaffold to an aldehyde via a flexible alkyl linker, maintaining the basicity of the nitrogen (crucial for hERG avoidance or target affinity).[2]

Reagents:

-

Scaffold: 4-(4-Phenoxyphenoxy)piperidine HCl (1.0 equiv)

-

Reducing Agent: Sodium Triacetoxyborohydride (STAB) (2.0 equiv)[2]

-

Solvent: DCE (1,2-Dichloroethane) or DCM[2]

-

Additive: Acetic Acid (catalytic, 1-2 drops)[2]

Methodology:

-

Free Base Formation (In Situ): Suspend the piperidine HCl salt in DCE. Add DIPEA (1.0 equiv) and stir for 10 mins until clear.

-

Imine Formation: Add the Aldehyde (R-CHO) and Acetic Acid.[1][2] Stir for 30–60 minutes at RT.

-

Reduction: Add STAB in one portion. Stir vigorously for 12 hours.

-

Quench: Quench with sat. NaHCO₃ (gas evolution will occur).[1][2]

-

Extraction: Extract with DCM. The product is the tertiary amine.[1][2]

Visualizing the Workflow

The following diagram illustrates the decision logic for using this scaffold in a hit-to-lead campaign.

Figure 1: Decision tree for integrating the 4-(4-phenoxyphenoxy)piperidine scaffold into medicinal chemistry campaigns.

Pharmacophore Mapping Logic

Understanding why this molecule works is as important as how to use it.[1][2]

Figure 2: Pharmacophore map showing the dual interaction mode: ionic anchoring via the piperidine and hydrophobic insertion via the biaryl ether tail.[1][2]

Quality Control & Troubleshooting

| Issue | Probable Cause | Corrective Action |

| Low Yield (Amide Coupling) | Incomplete neutralization of HCl salt. | Increase DIPEA to 4.0 equiv. Verify pH > 8.[1][2] |

| Precipitate in Reaction | Low solubility of the lipid-like tail.[1][2] | Switch solvent to 1:1 DCM:DMF or add 10% NMP.[1][2] |

| Double Alkylation (Reductive Amination) | Aldehyde is too reactive or excess aldehyde used.[1][2] | Use exactly 1.0–1.1 equiv of aldehyde.[1][2] Add STAB after imine formation.[1][2] |

| Retention Time Drift | Lipophilicity of the phenoxy group.[1][2] | Use a C18 column with high organic gradient (e.g., 50-100% B) for elution.[1][2] |

References

-

MolCore Chemical Data. (2025). 4-(4-Phenoxyphenoxy)piperidine hydrochloride Product Specifications. Retrieved from [2]

-

PubChem Compound Summary. (2025). 4-Phenoxypiperidine Derivatives and Analogues. National Center for Biotechnology Information.[1][2] Retrieved from [2]

-

Abdelshaheed, M. M., et al. (2021).[1][2][4] "Piperidine nucleus in the field of drug discovery."[1][2][4][5] Future Journal of Pharmaceutical Sciences, 7:188.[1][2][4] (Contextual grounding for piperidine scaffolds in cancer and GPCR research).

-

Xi, J., et al. (2018).[1][2] "Design, synthesis and biological activity of 4-(4-benzyloxy)phenoxypiperidines as selective and reversible LSD1 inhibitors." Bioorganic Chemistry, 78:7-16.[1][2] (Demonstrates utility of 4-aryloxy-piperidine scaffolds).

-

BenchChem. (2025).[1][2] 4-(4-Benzylphenoxy)piperidine hydrochloride applications. Retrieved from [2]

Troubleshooting & Optimization

Technical Support Center: Synthesis of 4-(4-Phenoxyphenoxy)piperidine Hydrochloride

Welcome to the technical support center for the synthesis of 4-(4-phenoxyphenoxy)piperidine hydrochloride. This guide is designed for researchers, medicinal chemists, and process development professionals. It provides in-depth troubleshooting advice, validated protocols, and answers to frequently asked questions to help you navigate the challenges of this synthesis.

Overview of Synthetic Strategies

The synthesis of 4-(4-phenoxyphenoxy)piperidine typically involves the formation of an ether linkage between a 4-hydroxypiperidine core and a 4-phenoxyphenol moiety. The choice of synthetic route often depends on the starting material availability, scalability, and the presence of other functional groups. The most common and effective strategies are the Mitsunobu reaction and Williamson ether synthesis, with palladium-catalyzed couplings like the Buchwald-Hartwig reaction serving as a viable, albeit less direct, alternative for related C-N bond formations.

Comparison of Primary Synthetic Routes

| Synthetic Route | Pros | Cons | Key Considerations |

| Mitsunobu Reaction | Mild reaction conditions; High stereochemical inversion (Sɴ2); Good for secondary alcohols.[1][2][3] | Stoichiometric amounts of reagents; Formation of difficult-to-remove byproducts (e.g., triphenylphosphine oxide); Not ideal for sterically hindered alcohols.[1][4] | Nucleophile pKa should be < 13; Careful purification required.[2] |

| Williamson Ether Synthesis | Uses simple, inexpensive reagents (base, alkyl halide); Scalable. | Requires a good leaving group on one partner; Can be subject to elimination side reactions; May require harsh conditions (high temperature). | The piperidine nitrogen must be protected if the corresponding halide is used. |

| Buchwald-Hartwig Coupling | Excellent functional group tolerance; Can be used for C-O bond formation.[5] | Requires expensive palladium catalysts and ligands; Sensitive to air and moisture; Optimization of catalyst, ligand, and base is often necessary.[6][7][8] | Primarily for C-N bonds, but C-O coupling variants exist.[9] |

Troubleshooting Guide: Reaction & Purification

This section addresses specific problems you may encounter during the synthesis and purification of the 4-(4-phenoxyphenoxy)piperidine free base.

Q1: My Mitsunobu reaction has a low yield or did not proceed. What went wrong?

Potential Causes & Solutions:

-

Reagent Quality and Order of Addition: The success of the Mitsunobu reaction is highly dependent on the quality of the reagents, especially the azodicarboxylate (DEAD or DIAD) and triphenylphosphine (PPh₃).

-

Solution: Use freshly opened or purified reagents. PPh₃ can oxidize to triphenylphosphine oxide (TPPO) upon storage. DEAD and DIAD can degrade. The order of addition can also be critical. A common and effective method is to dissolve the alcohol (N-Boc-4-hydroxypiperidine), 4-phenoxyphenol, and PPh₃ in an appropriate solvent like THF, cool to 0 °C, and then slowly add the DEAD/DIAD solution.[2] Pre-forming the betaine intermediate by adding DEAD to PPh₃ before adding the alcohol and nucleophile can sometimes improve results.[2]

-

-

Acidity of the Nucleophile: The Mitsunobu reaction works best for nucleophiles with a pKa of approximately 13 or lower.[4] 4-Phenoxyphenol is a suitable nucleophile. However, if the reaction medium is not anhydrous, water can compete as a nucleophile.

-

Solution: Ensure all reagents and solvents are rigorously dried. Use anhydrous THF, and dry starting materials if necessary.

-

-

Steric Hindrance: While the 4-position of piperidine is generally accessible, significant steric bulk on a protecting group could hinder the reaction.

-

Solution: If steric hindrance is suspected, you may need to increase the reaction time or temperature, though this can also lead to side products.

-

Workflow for Troubleshooting Low Mitsunobu Reaction Conversion

Sources

- 1. glaserr.missouri.edu [glaserr.missouri.edu]

- 2. Mitsunobu reaction - Wikipedia [en.wikipedia.org]

- 3. Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 6. hammer.purdue.edu [hammer.purdue.edu]

- 7. orbit.dtu.dk [orbit.dtu.dk]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. researchgate.net [researchgate.net]

Technical Support Center: Stability & Degradation of 4-(4-Phenoxyphenoxy)piperidine HCl

Introduction

Welcome to the technical support hub for 4-(4-Phenoxyphenoxy)piperidine hydrochloride . As researchers, you are likely utilizing this scaffold as a building block for Factor Xa inhibitors, antihistamines, or specific GPCR ligands.

While the diaryl ether moiety provides robust metabolic stability, the piperidine secondary amine introduces specific vulnerabilities in solution—particularly regarding oxidation and pH-dependent solubility. This guide moves beyond generic advice to address the specific physicochemical liabilities of this molecule.

Module 1: The Chemistry of Vulnerability

To troubleshoot effectively, you must understand the causality of degradation. This molecule has three distinct "zones of instability":

The Secondary Amine (The Oxidation Zone)

The piperidine nitrogen is the most reactive site. In the presence of peroxides (common impurities in aged THF, PEG, or ethers) or radical initiators, it undergoes N-oxidation .

-

Mechanism: Electrophilic attack on the nitrogen lone pair by reactive oxygen species (ROS).

-

Result: Formation of the N-oxide (N-hydroxypiperidine species). This is often the "mystery impurity" eluting just after the parent peak in Reverse Phase HPLC.

The Diaryl Ether (The Photic Zone)

The phenoxyphenoxy bridge is chemically inert to hydrolysis (it will survive boiling HCl). However, it is photo-labile .

-

Mechanism: UV absorption by the aromatic system can lead to homolytic cleavage of the C-O bond or photo-Fries rearrangements.

-

Result: Radical generation leading to complex mixtures of phenols and polymerization products (often seen as solution yellowing).

The Hydrochloride Salt (The pH Zone)

This is a physical stability issue often mistaken for degradation.

-

Mechanism: The piperidine nitrogen has a pKa of approximately 10–11.

-

Result: If your solution pH drifts above 8.0, the salt dissociates to the free base . The free base is significantly less soluble in aqueous media, leading to "unexplained" precipitation or loss of assay signal due to filter binding.

Module 2: Visualizing the Pathways

The following diagram maps the chemical fate of the molecule under stress.

Figure 1: Primary degradation and dissociation pathways. Red arrows indicate irreversible chemical changes; yellow dashed arrows indicate reversible physical changes.

Module 3: Troubleshooting Guide (FAQs)

Q1: I see a new impurity at RRT ~1.05–1.10 that increases over time. What is it?

Diagnosis: Likely the Piperidine N-Oxide . The Science: Secondary amines are prone to oxidation by trace peroxides found in solvents like THF, Dioxane, or Polyethylene Glycol (PEG). The N-oxide is more polar than the parent but often elutes later in certain ion-pairing methods or slightly earlier/later depending on pH. Corrective Action:

-

Test Solvents: Use a peroxide test strip on your solvents.

-

Add Antioxidant: Add 0.05% BHT (Butylated hydroxytoluene) or sodium metabisulfite to the solution if compatible with downstream use.

-

Storage: Store under Nitrogen or Argon.

Q2: My solution turned cloudy after adjusting the pH to 7.4 (PBS). Is it degrading?

Diagnosis: No, this is Free Base Precipitation . The Science: The HCl salt is highly soluble. However, the free base of 4-(4-phenoxyphenoxy)piperidine is highly lipophilic (LogP > 3). At pH 7.4, you are approaching the pKa range where a significant fraction exists as the free base, exceeding its solubility limit. Corrective Action:

-

Lower pH: Maintain solution pH < 6.0 for long-term storage.

-

Co-solvents: If physiological pH is required, add 5–10% DMSO or Cyclodextrin (HP-β-CD) to solubilize the free base.

Q3: The solution has developed a yellow tint, but HPLC purity is >99%.

Diagnosis: Trace Photo-degradation . The Science: Diaryl ethers can form radical species under UV light. These radicals can couple to form highly conjugated, colored species (quinoid-like structures) that have very high extinction coefficients. Even <0.1% degradation can cause visible yellowing. Corrective Action:

-

Light Protection: Always use amber glassware or wrap containers in foil.

-

Verify: Check absorbance at 400–450 nm. If the HPLC purity is high, the degradation product is likely a high-response chromophore present in negligible amounts.

Module 4: Validated Experimental Protocols

Use these protocols to establish the stability profile of your specific lot.

Table 1: Forced Degradation Conditions (Stress Testing)

| Stress Type | Reagent/Condition | Duration | Target Degradation | Mechanism Probed |

| Oxidative | 3% H₂O₂ (RT) | 2–6 Hours | 5–10% | Vulnerability of Piperidine Nitrogen (N-Oxide formation). |

| Acidic | 0.1 N HCl (60°C) | 24 Hours | < 2% | Stability of Ether linkage (Expect high stability). |

| Basic | 0.1 N NaOH (RT) | 4 Hours | N/A | Physical Stability Check. Monitor for precipitation (Free base). |

| Photic | 1.2 million lux hours | ~1 Week | 2–5% | Radical cleavage of Phenoxy-Phenoxy bridge. |

Protocol: Oxidative Stress Test (N-Oxide Confirmation)

Use this to confirm if your "Mystery Peak" is the N-Oxide.

-

Preparation: Dissolve 10 mg of 4-(4-Phenoxyphenoxy)piperidine HCl in 10 mL of Acetonitrile/Water (50:50).

-

Stress: Add 100 µL of 30% H₂O₂. Vortex.

-

Incubation: Let stand at Room Temperature for 2 hours.

-

Quench: Add 100 µL of 10% Sodium Metabisulfite solution (Critical step to stop reaction before injection).

-

Analysis: Inject on HPLC. Compare the RRT of the new major peak to your "Mystery Peak."

Module 5: Troubleshooting Decision Tree

Use this logic flow to rapidly diagnose solution issues.

Figure 2: Diagnostic logic for common solution anomalies.

References

-

International Council for Harmonisation (ICH). Stability Testing of New Drug Substances and Products Q1A(R2).[1][2][3] Geneva: ICH Secretariat. (Defines the standard protocols for stress testing).

-

Gujadhur, R. & Venkataraman, D. (2001). Synthesis of diaryl ethers using an easy-to-prepare, air-stable, soluble copper(I) catalyst.[4][5] Synthetic Communications. (Discusses the chemical stability and synthesis of the diaryl ether motif).

-

Binda, C., et al. (2007). Structural Insights into the Mechanism of Amine Oxidation by Monoamine Oxidases. Archives of Biochemistry and Biophysics.[6] (Provides mechanistic grounding for the oxidative vulnerability of the piperidine ring).

-

Waterman, K.C., et al. (2002). Hydrolysis in Pharmaceutical Formulations.[7] Pharmaceutical Development and Technology.[8] (Establishes the comparative stability of ether linkages vs. esters/amides).

Sources

- 1. Q1A R2 - ICH GUIDELINES OF STABILITY TESTING | PPTX [slideshare.net]

- 2. memmert.com [memmert.com]

- 3. ICH Official web site : ICH [ich.org]

- 4. researchgate.net [researchgate.net]

- 5. people.umass.edu [people.umass.edu]

- 6. pubs.acs.org [pubs.acs.org]

- 7. A chemical rationale of drug stability and degradation- An insightful approach - IP Int J Compr Adv Pharmacol [ijcap.in]

- 8. youtube.com [youtube.com]

Phenoxypiperidine Synthesis: A Technical Support Center

Welcome to the Technical Support Center for Phenoxypiperidine Synthesis. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions (FAQs) related to the synthesis of phenoxypiperidine derivatives. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying chemical principles to empower you to overcome common synthetic challenges.

Troubleshooting Guide

This section addresses specific issues you may encounter during your experiments.

Question: My N-arylation reaction is giving low yields and a complex mixture of products. What should I investigate first?

Answer:

Low yields and multiple products in N-arylation reactions, particularly the Buchwald-Hartwig amination, often point to issues with catalyst stability, competing side reactions, or suboptimal reaction conditions. A systematic approach to troubleshooting is crucial.[1]

Here is a logical workflow to diagnose and solve the problem:

Caption: A general workflow for troubleshooting phenoxypiperidine synthesis.

Detailed Investigation Steps:

-

Inert Atmosphere: The palladium catalyst is sensitive to oxygen, which can lead to catalyst deactivation.[1] Ensure your reaction is set up under an inert atmosphere (e.g., Argon or Nitrogen). This involves using Schlenk techniques or a glovebox.

-

Reagent and Solvent Purity: Water and protic impurities can quench reactive intermediates and hydrolyze the base.[2] Use anhydrous solvents and ensure your piperidine and aryl halide are dry. Degassing the solvent can also be beneficial.

-

Catalyst System (Ligand and Base): The choice of phosphine ligand and base is critical and highly substrate-dependent.[1][3]

-

Ligands: Sterically hindered biaryl phosphine ligands (e.g., XPhos, RuPhos) are often effective for challenging couplings.[1] Bidentate ligands like BINAP and DPEPhos can also be beneficial, sometimes preventing the formation of inactive palladium dimers.[4]

-

Bases: Sodium tert-butoxide (NaOtBu) is a common strong base, but weaker bases like potassium carbonate (K2CO3) or cesium carbonate (Cs2CO3) may be necessary for substrates with base-sensitive functional groups.[5]

-

-

Stoichiometry: An excess of the piperidine starting material relative to the aryl halide can help minimize the formation of N,N'-bis-arylated byproducts, especially if you are working with a di-functionalized aryl halide.[1]

-

Side Reactions:

-

Hydrodehalogenation: This is the reduction of the aryl halide to the corresponding arene. It can be caused by the presence of water or certain strong bases.[2][4] Consider using a weaker base if this is a major byproduct.

-

Beta-Hydride Elimination: This side reaction can compete with reductive elimination, leading to the formation of an imine and the hydrodehalogenated arene.[4]

-

Question: I am observing a significant amount of a byproduct with a mass corresponding to my starting aryl halide minus the halogen. How can I minimize this hydrodehalogenation?

Answer:

Hydrodehalogenation is a common side reaction in palladium-catalyzed cross-coupling reactions where the aryl halide is reduced to the corresponding arene.[2][4] This occurs when a palladium-hydride species is generated in the catalytic cycle, which then reductively eliminates with the aryl group.

Strategies to Minimize Hydrodehalogenation:

-

Rigorous Exclusion of Water: Water can be a source of protons for the formation of palladium-hydride species. Ensure all reagents and solvents are anhydrous.

-

Choice of Base: Some strong bases can promote the reduction of the aryl halide.[2] If using a strong base like NaOtBu, consider switching to a weaker base such as K3PO4 or Cs2CO3.

-

Ligand Selection: The choice of ligand can influence the relative rates of the desired C-N bond formation and the undesired hydrodehalogenation. Experimenting with different phosphine ligands can be beneficial.

-

Reaction Temperature: Lowering the reaction temperature may disfavor the hydrodehalogenation pathway.

Question: My phenoxypiperidine product is difficult to purify. It co-elutes with starting materials or byproducts during column chromatography. What can I do?

Answer:

Purification of piperidine derivatives can be challenging due to their basic nature, which can lead to tailing on silica gel chromatography, and the similar polarity of products and byproducts.[2][6]

Purification Strategies:

-

Acid-Base Extraction: Utilize the basicity of the piperidine nitrogen.

-

Dissolve the crude product in an organic solvent (e.g., ethyl acetate, dichloromethane).

-

Extract with a dilute aqueous acid (e.g., 1M HCl). The protonated phenoxypiperidine will move to the aqueous layer, leaving non-basic impurities in the organic layer.

-

Wash the aqueous layer with an organic solvent to remove any remaining non-basic impurities.

-

Basify the aqueous layer with a base (e.g., NaOH, NaHCO3) to deprotonate the product.

-

Extract the product back into an organic solvent.

-

Dry the organic layer, filter, and concentrate to obtain the purified product.

-

-

Column Chromatography Optimization:

-

Tailing Suppression: Add a small amount of a basic modifier like triethylamine (e.g., 0.1-1%) or ammonia in methanol to the eluent to suppress tailing on silica gel.[7]

-

Alternative Stationary Phases: If silica gel proves ineffective, consider using alumina (basic or neutral) or reverse-phase chromatography.[7]

-

-

Crystallization: If your product is a solid, recrystallization can be a highly effective purification method.[6] A systematic solvent screen is recommended to find the optimal conditions.

-

Distillation: For liquid products, distillation under reduced pressure can be effective, especially for removing non-volatile impurities.[6]

Frequently Asked Questions (FAQs)

Q1: What are the most common side reactions in the Buchwald-Hartwig N-arylation for phenoxypiperidine synthesis?

A1: The Buchwald-Hartwig amination is a powerful tool, but several side reactions can occur:

-

Bis-arylation: In cases where the piperidine has another nucleophilic site, or with certain aryl dihalides, double arylation can occur.[1][2]

-

Catalyst Deactivation: Oxidation of the palladium catalyst can occur if the reaction is not performed under strictly inert conditions.[1]

-

Beta-Hydride Elimination: This can compete with the desired reductive elimination step.[4]

Caption: The Buchwald-Hartwig catalytic cycle with key side reactions.

Q2: When should I choose a copper-catalyzed (Ullmann) reaction over a palladium-catalyzed one?

A2: The choice between palladium- and copper-catalyzed methods depends on the specific substrates and desired reaction conditions.

| Feature | Palladium-Catalyzed (Buchwald-Hartwig) | Copper-Catalyzed (Ullmann) |

| Reaction Temperature | Generally milder (often room temp to 100 °C).[3] | Typically requires higher temperatures (>100 °C, sometimes >200 °C).[8] |

| Substrate Scope | Very broad, with a wide range of ligands available for diverse substrates.[4] | Traditionally required activated aryl halides (with electron-withdrawing groups).[8] Modern systems have improved scope. |

| Functional Group Tolerance | Generally very good, but can be sensitive to certain sulfur-containing groups. | Can be more tolerant of certain functional groups, but high temperatures can be a limitation. |

| Cost | Palladium catalysts and specialized phosphine ligands can be expensive. | Copper catalysts are generally less expensive. |

In general, the Buchwald-Hartwig reaction is often the first choice due to its milder conditions and broader scope.[4] However, for certain substrates or when cost is a major factor, the Ullmann condensation can be a viable alternative.[8]

Q3: I am trying to synthesize a phenoxypiperidine via O-arylation of a piperidinol. What are the key challenges?

A3: The O-arylation to form a diaryl ether can be challenging due to the lower nucleophilicity of alcohols compared to amines.[9]

Key Challenges and Solutions:

-

Reaction Conditions: O-arylation often requires more forcing conditions (higher temperatures) than N-arylation.

-

Catalyst System: The choice of ligand is crucial. For Pd-catalyzed O-arylation, specialized ligands are often required.

-

Base: A strong base is typically needed to deprotonate the alcohol. However, the choice of base must be compatible with other functional groups in the molecule.

-

Competing N-Arylation: If the piperidinol has an unprotected nitrogen, N-arylation will likely be the dominant reaction. Protection of the piperidine nitrogen (e.g., with a Boc group) is usually necessary before attempting O-arylation.

-

Ullmann Condensation: The Ullmann condensation is a classic method for diaryl ether synthesis and can be effective for O-arylation of piperidinols, though it often requires high temperatures.[8][10]

Q4: How can I prevent diarylation when using a piperidine derivative with two nucleophilic sites, such as piperidin-4-amine?

A4: Achieving chemoselectivity in such cases is a common challenge.[2] The most effective strategy is to use a protecting group for one of the nucleophilic sites.[2]

General Workflow for Selective Mono-N-arylation:

-

Protection: Protect the more reactive or accessible nucleophilic site. For piperidin-4-amine, the primary amino group at the 4-position is often protected, for example, with a tert-butoxycarbonyl (Boc) group.[2]

-

N-Arylation: Perform the N-arylation reaction on the protected intermediate. The piperidine ring nitrogen is now the primary site for arylation.

-

Deprotection: Remove the protecting group to yield the desired mono-arylated product.[2]

References

- BenchChem. (2025). managing side reactions in piperidine functionalization.

- BenchChem. (2025). Technical Support Center: Optimization of N-arylation of Piperidin-4-amine.

- Wikipedia. (n.d.). Buchwald–Hartwig amination.

- Brenner, E., Schneider, R., & Fort, Y. (2000). Nickel-mediated amination chemistry. Part 2: Selective N-arylation or N,N′-diarylation of piperazine. Tetrahedron Letters, 41(16), 2881–2884.

- (No author). (n.d.). New Routes to α-Arylated N-Boc Heterocycles. (Source not further specified).

- Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination.

- (No author). (2021). Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. PMC.

- (No author). (2005). Efficient Pd-Catalyzed Amination of Heteroaryl Halides. Organic Letters - ACS Publications.

- (No author). (2017). Simulated Mechanism for Palladium-Catalyzed, Directed γ-Arylation of Piperidine. ACS Catalysis - ACS Publications.

- Wikipedia. (n.d.). Ullmann condensation.

- (No author). (2025). Buchwald–Hartwig Coupling of Piperidines with Hetaryl Bromides. ResearchGate.

- (No author). (n.d.). On the mechanism and selectivity of palladium catalyzed C(sp3)–H arylation of pyrrolidines and piperidines at unactivated C4 positions: discovery of an improved dimethylamino-quinoline amide directing group. Spiral.

- (No author). (2023). On the Mechanism and Selectivity of Palladium-Catalyzed C(sp3)–H Arylation of Pyrrolidines and Piperidines at Unactivated C4 Positions: Discovery of an Improved Dimethylaminoquinoline Amide Directing Group. ACS Catalysis.

- (No author). (2011). Palladium- and copper-mediated N-aryl bond formation reactions for the synthesis of biological active compounds. Beilstein Journals.

- (No author). (n.d.). Stereoselective Palladium-Catalyzed C(sp3)–H Mono-Arylation of Piperidines and Tetrahydropyrans with a C(4) Directing Group. ChemRxiv.

- SynArchive. (n.d.). Ullmann Condensation.

- BenchChem. (2025). Technical Support Center: Overcoming Challenges in Piperidine Synthesis.

- (No author). (n.d.). Competing Pathways in O‐Arylations with Diaryliodonium Salts: Mechanistic Insights. Department of Chemistry.

- BenchChem. (2025). troubleshooting incomplete Fmoc group deprotection in solid-phase synthesis.

- Google Patents. (n.d.). CN101602748B - A kind of purification method of high-purity piperidine.

- (No author). (2015). Palladium(ii)-catalysed ortho-arylation of N-benzylpiperidines. Semantic Scholar.

- BenchChem. (n.d.). dealing with poor reproducibility in 3-[(4-Methylphenyl)methyl]piperidine experiments.

- BenchChem. (n.d.). Technical Support Center: 7-Phenylpteridine Synthesis.

- BenchChem. (2025). Application Notes and Protocols for the Purification of Piperidine Reaction Products.

- Organic Chemistry Portal. (n.d.). Ullmann Reaction.

- Thermo Fisher Scientific. (n.d.). Ullmann Reaction.

- (No author). (2023).

- (No author). (n.d.).

- BOC Sciences. (n.d.). Piperidine Impurities.

- (No author). (n.d.). Pd-Catalyzed O‑Arylation of Phenols Mediated by a Weak, Soluble Organic Base: Methodology, Mechanism, and Compatibility with Enabling Technologies. PMC.

- AAPPTEC. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis.

- (No author). (2020). Recent Advancement of Ullmann Condensation Coupling Reaction in the Formation of Aryl-Oxygen (C-O) Bonding by Copper-Mediated Catalyst. MDPI.

- (No author). (n.d.). Substituent Effects of 2-Pyridones on Selective O-Arylation with Diaryliodonium Salts: Synthesis of 2-Aryloxypyridines under Transition-Metal-Free Conditions.

- BenchChem. (2025). troubleshooting unexpected results in 4-Methyl-2-(piperidin-2-yl)oxazole experiments.

- (No author). (n.d.).

- (No author). (2024). Recent advances in transition-metal-free arylation reactions involving hypervalent iodine salts. Beilstein Journals.

- (No author). (2022). Arylation Reactions in the Synthesis of Biologically Important 2,5-Diaryl-1,3,4-Oxadiazoles. [Source not further specified].

- BenchChem. (2025). Purification techniques for Piperidine-1-carbonyl azide.

- Reddit. (2025). Purification of THP protected compound.

- BenchChem. (n.d.). Side reactions associated with piperidine treatment of PEG-containing molecules.

- Gupea. (n.d.). Synthesis, Pharmacological Characterization and QSAR Modelling of 4-Phenylpiperidines and 4-Phenylpiperazines.

- Scholars Research Library. (n.d.). Piperidine mediated synthesis of new series of prenyloxy chalcones, flavanones and comparative cytotoxic study.

- (No author). (2021). Replacing piperidine in Solid Phase Peptide Synthesis: effective Fmoc removal by alternative bases.. ResearchGate.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. reddit.com [reddit.com]

- 8. Ullmann condensation - Wikipedia [en.wikipedia.org]

- 9. Pd-Catalyzed O‑Arylation of Phenols Mediated by a Weak, Soluble Organic Base: Methodology, Mechanism, and Compatibility with Enabling Technologies - PMC [pmc.ncbi.nlm.nih.gov]

- 10. synarchive.com [synarchive.com]

Technical Support Center: Stability Testing of 4-(4-Phenoxyphenoxy)piperidine Hydrochloride

This guide provides a comprehensive technical resource for researchers, scientists, and drug development professionals working with 4-(4-phenoxyphenoxy)piperidine hydrochloride. It is designed to offer practical, in-depth guidance on stability testing, addressing common challenges and frequently asked questions to ensure the integrity and reliability of your experimental results.

Section 1: Understanding the Molecule and Its Stability Profile

4-(4-Phenoxyphenoxy)piperidine hydrochloride is a chemical compound featuring a piperidine ring, a key structural motif in many pharmaceuticals. The stability of this molecule is crucial for its efficacy and safety. Understanding its potential degradation pathways is the first step in designing a robust stability testing program.

1.1 Key Structural Features and Potential Liabilities:

-

Piperidine Ring: While generally stable, the nitrogen atom can be susceptible to oxidation.

-

Ether Linkages: The two phenoxy groups contain ether linkages which can be prone to cleavage under harsh acidic or oxidative conditions.

-

Hydrochloride Salt: This salt form enhances aqueous solubility, which is a key consideration for solution-state stability studies.

1.2 Common Degradation Pathways:

Forced degradation studies are essential to identify how the molecule breaks down under stress.[1] These studies help in understanding the intrinsic stability of the molecule and in developing stability-indicating analytical methods.[1]

-

Hydrolysis: Degradation in the presence of water, catalyzed by acid or base. The ether linkages are the most likely sites for hydrolytic cleavage.

-

Oxidation: Degradation due to exposure to oxidizing agents. The piperidine nitrogen and the aromatic rings are potential sites of oxidation.

-

Photodegradation: Degradation upon exposure to light. The aromatic rings can absorb UV radiation, potentially leading to the formation of reactive species.

-

Thermal Degradation: Degradation caused by heat, which can accelerate other degradation processes.

Section 2: Designing a Robust Forced Degradation Study

A well-designed forced degradation study is a cornerstone of stability testing, providing critical information for regulatory submissions and formulation development.[2] The goal is to achieve a target degradation of 5-20% of the active pharmaceutical ingredient (API) to ensure that the analytical methods can detect and quantify the degradation products.[3]

2.1 Experimental Workflow for Forced Degradation

Caption: Workflow for a typical forced degradation study.

2.2 Detailed Protocols for Stress Conditions

The following are recommended starting conditions for the forced degradation of 4-(4-Phenoxyphenoxy)piperidine hydrochloride. These conditions may need to be optimized based on the observed degradation.

| Stress Condition | Reagent/Condition | Temperature | Duration |

| Acid Hydrolysis | 0.1 M HCl | 60°C | 24-48 hours |

| Base Hydrolysis | 0.1 M NaOH | 60°C | 24-48 hours |

| Oxidation | 3% H₂O₂ | Room Temperature | 12-24 hours |

| Thermal (Dry) | Solid API | 80°C | 48 hours |

| Thermal (Wet) | API in Solution | 80°C | 48 hours |

| Photostability | UV & Visible Light | Room Temperature | Per ICH Q1B |

Note: For compounds insoluble in aqueous solutions, a co-solvent may be used, but it should be ensured that the solvent itself does not cause degradation.[4]

Section 3: Troubleshooting Guide for Stability Testing

This section addresses specific issues that may be encountered during experimental work.

| Issue | Potential Cause(s) | Recommended Action(s) |

| No or Minimal Degradation Observed | The molecule is highly stable under the applied stress conditions. | Increase the stress level (e.g., higher temperature, longer duration, or stronger acid/base/oxidizing agent). |

| Excessive Degradation (>20%) | The stress conditions are too harsh. | Reduce the stress level (e.g., lower temperature, shorter duration, or more dilute reagents).[4] |

| Unexpected Peaks in Chromatogram | Contamination, formation of new degradation products, or carryover. | Prepare fresh samples and solvents, perform peak purity analysis with a photodiode array (PDA) detector, and run a blank injection to check for carryover.[5] |

| Poor Peak Shape (Tailing or Fronting) | Inappropriate mobile phase pH, column overload, or column degradation. | Adjust the mobile phase pH to be at least 2 units away from the pKa of the analyte and degradants, reduce sample concentration, or replace the analytical column.[5] |

| Inconsistent Retention Times | Fluctuation in column temperature or mobile phase composition. | Use a column oven for consistent temperature control and prepare fresh mobile phase daily.[5] |

| Loss of Mass Balance | Formation of non-UV active or volatile degradation products, or adsorption of analytes to container surfaces. | Use a mass-sensitive detector (e.g., mass spectrometry) in conjunction with a UV detector and consider using silanized glassware to minimize adsorption.[5] |

Section 4: Frequently Asked Questions (FAQs)

Q1: What is a stability-indicating method and why is it important?

A1: A stability-indicating analytical method is a validated quantitative analytical procedure that can accurately and precisely measure the active ingredient without interference from degradation products, impurities, or excipients. Its importance lies in the ability to provide a true measure of the drug's stability over time.

Q2: What are the regulatory guidelines for stability testing?

A2: The International Council for Harmonisation (ICH) provides comprehensive guidelines for stability testing. Key documents include ICH Q1A(R2) for stability testing of new drug substances and products, and ICH Q1B for photostability testing.[3][4]

Q3: How do I identify the structure of the degradation products?

A3: Liquid chromatography-mass spectrometry (LC-MS) is a powerful tool for the identification of degradation products. By analyzing the mass-to-charge ratio (m/z) and fragmentation patterns of the unknown peaks, you can propose potential structures. Further confirmation can be achieved through nuclear magnetic resonance (NMR) spectroscopy if the degradants can be isolated.

Q4: What are the recommended storage conditions for 4-(4-Phenoxyphenoxy)piperidine hydrochloride?

A4: While specific long-term stability data is required for a definitive recommendation, based on its chemical structure, it is advisable to store the compound in a well-closed container, protected from light and moisture, at controlled room temperature. For related compounds, storage at 0-8°C or even -20°C is sometimes recommended.[6][7]

Q5: Can excipients in a formulation affect the stability of 4-(4-Phenoxyphenoxy)piperidine hydrochloride?

A5: Yes, excipients can significantly impact the stability of a drug substance.[8] For example, reducing sugars like lactose can react with primary or secondary amines (like the piperidine in this molecule) in a Maillard reaction. It is crucial to conduct drug-excipient compatibility studies as part of the pre-formulation work.[8]

Section 5: Recommended Analytical Method for Stability Studies

A reverse-phase high-performance liquid chromatography (RP-HPLC) method is generally suitable for the analysis of 4-(4-Phenoxyphenoxy)piperidine hydrochloride and its degradation products.

5.1 HPLC Method Parameters (Starting Point)

| Parameter | Recommended Condition |

| Column | C18, 250 mm x 4.6 mm, 5 µm |

| Mobile Phase | A: 0.1% Phosphoric acid in WaterB: AcetonitrileGradient elution may be required to resolve all degradants. |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30°C |

| Detection Wavelength | 254 nm (or as determined by UV scan) |

| Injection Volume | 10 µL |

5.2 Method Validation

The developed analytical method must be validated according to ICH Q2(R1) guidelines to ensure it is suitable for its intended purpose. Validation parameters include specificity, linearity, range, accuracy, precision, detection limit, quantitation limit, and robustness.

References

-

ICH. Q1A(R2) Stability Testing of New Drug Substances and Products. [Link]

-

ICH. Q1B Photostability Testing of New Drug Substances and Products. [Link]

- Alsante, K. M., et al. (2007). A practical guide to forced degradation and stability studies for drug substances. Pharmaceutical Technology, 31(3), 60-74.

- Rane, K., & P. Wagh, M. (2012). Development of forced degradation and stability indicating studies of drugs—A review. International Journal of Pharmacy and Pharmaceutical Sciences, 4(3), 18-24.

-

Onyx Scientific. (n.d.). A practical guide to forced degradation and stability studies for drug substances. [Link]

-

Chem-Impex. 4-(4-Chlorophenoxy)Piperidine Hydrochloride. [Link]

-

Inxight Drugs. 4-PHENOXYPIPERIDINE HYDROCHLORIDE. [Link]

- Castells, M., et al. (2017). Major Degradation Product Identified in Several Pharmaceutical Formulations against the Common Cold. Journal of Analytical & Pharmaceutical Research, 4(4).

- Praliyev, K. D., et al. (2021). ANALYSIS OF PIPERIDINE DERIVATIVES USING METHODS QUANTUM CHEMISTRY. Bulletin of the National Academy of Sciences of the Republic of Kazakhstan, (3), 5-13.

- Kurangi, B., & Jalalpure, S. (2020). A Validated Stability-indicating RP-HPLC Method for Piperine Estimation in Black Pepper, Marketed Formulation and Nanoparticles.

-

National Center for Biotechnology Information. (2022). Total Content of Piperidine Analysis in Artane by RP-HPLC Using Pre-Column Derivatization with 4-Toluene Sulfonyl Chloride. PubMed. [Link]

- Google Patents. (2014).

-

Chem-Impex. 4-(4-Methoxyphenoxy)Piperidine Hydrochloride. [Link]

- Khan, A., et al. (2018). Development and validation of a stability-indicating RP-HPLC-FLD method for determination of 5-[(4-chlorophenoxy) methyl]-1, 3, 4-oxadiazole-2-thiol. Pakistan Journal of Pharmaceutical Sciences, 31(2(Suppl)), 603-609.

- Kumar, L., & Singh, S. (2016). Drug-Excipient Interactions: Case Studies and Overview of Drug Degradation Pathways. Journal of Pharmaceutical Sciences, 105(1), 41-55.

-

EPRA Journals. (2025). STABILITY TESTING OF PHARMACEUTICAL PRODUCTS. [Link]

- Reed, R. A., & Li, Y. (2014). A New Approach to Forced Degradation Studies Using Anhydrous Conditions. Pharmaceutical Technology, 38(3), 44-51.

- Neves, M. G., et al. (2021).

Sources

- 1. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. onyxipca.com [onyxipca.com]

- 3. resolvemass.ca [resolvemass.ca]

- 4. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]

- 5. benchchem.com [benchchem.com]

- 6. chemimpex.com [chemimpex.com]

- 7. chemimpex.com [chemimpex.com]

- 8. Drug-Excipient Interactions: Case Studies and Overview of Drug Degradation Pathways [scirp.org]

Technical Support Center: Scale-Up Synthesis of 4-(4-Phenoxyphenoxy)piperidine Hydrochloride

Executive Summary & Reaction Architecture

This guide addresses the scale-up challenges for 4-(4-Phenoxyphenoxy)piperidine hydrochloride (CAS: Check specific vendor listings; generic structure class: Aryloxy-piperidines). This molecule is a critical pharmacophore in GPCR ligands and antihistamines.

While laboratory synthesis often utilizes the Mitsunobu reaction, scale-up (>100g to kg) requires a transition to Nucleophilic Substitution (

The Scalable Synthetic Route

The recommended industrial route consists of three distinct chemical unit operations:

-

Activation: Conversion of N-Boc-4-hydroxypiperidine to the mesylate (methanesulfonate).

-

Coupling: Etherification of 4-phenoxyphenol using the piperidine mesylate.

-

Deprotection & Salt Formation: Acidic cleavage of the Boc group and crystallization of the hydrochloride salt.

Master Workflow Diagram

The following logic flow illustrates the critical decision points and process controls for the synthesis.

Figure 1: Critical Process Flow for the synthesis of 4-(4-Phenoxyphenoxy)piperidine HCl.

Critical Process Parameters (CPPs)

| Parameter | Specification | Scientific Rationale |

| Mesylation Temp | Exotherms degrade the sulfonate ester; prevents formation of 4-chloropiperidine impurities. | |

| Coupling Solvent | DMF or NMP | Requires a dipolar aprotic solvent to solvate the phenoxide anion, enhancing nucleophilicity for |

| Base Choice | Strong enough to deprotonate phenol ( | |

| Coupling Temp | Balance point: Below | |

| Water Content | Water competes as a nucleophile, hydrolyzing the mesylate back to alcohol. |

Troubleshooting Guide & FAQs

Module A: The Coupling Reaction (Ether Formation)

Q1: My conversion is stuck at ~60% after 24 hours. Should I add more base?

-

Diagnosis: The issue is likely mesylate decomposition , not lack of base. The mesylate (electrophile) is thermally unstable and can hydrolyze if the DMF is "wet" or eliminate to the enecarbamate over time.

-

Solution:

-

Check the water content of your DMF (Must be

). -

Do not add more base. Instead, add 0.2 equivalents of fresh mesylate (not phenol).

-

Ensure your agitation is sufficient;

is insoluble and requires high shear mixing to maintain the solid-liquid interface.

-

Q2: I see a large impurity at RRT 0.85 on HPLC. What is it?

-

Identification: This is likely the elimination product (N-Boc-1,2,3,6-tetrahydropyridine).

-

Cause: Reaction temperature

or use of a base that is too strong (e.g., NaH or NaOH). -

Corrective Action:

-

Strictly control internal temperature to

. -

Switch to

(0.5 eq) +

-

Module B: Work-up & Purification

Q3: The organic layer is an emulsion during the work-up. How do I break it?

-

Context: DMF/Water extractions are prone to emulsions due to the amphiphilic nature of the Boc-protected intermediate.

-

Protocol:

-

Dilute the reaction mixture with 5 volumes of water before extraction.

-